molecular formula C22H27ClO4 B565385 15beta-Hydroxy Cyproterone CAS No. 68791-71-9

15beta-Hydroxy Cyproterone

Cat. No. B565385
CAS RN: 68791-71-9
M. Wt: 390.904
InChI Key: AZLZJMSZETWMPC-POMNVGDTSA-N
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Description

15beta-Hydroxy Cyproterone Acetate is a metabolite of Cyproterone Acetate . It has a molecular formula of C24H29ClO5 and a molecular weight of 432.94 .


Synthesis Analysis

The production of 15β-hydroxycyproterone acetate has been achieved using Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst . The process was successfully scaled up from shake flasks to bioreactors . The substrate, a synthetic testosterone derivative, cyproterone acetate, was converted to its main human metabolite, 15β-hydroxycyproterone acetate .


Molecular Structure Analysis

The molecular structure of 15beta-Hydroxy Cyproterone Acetate is C24H29ClO5 . Further details about the molecular structure can be obtained from the scanning electron microscopy images and Brunauer–Emmett–Teller analysis .


Chemical Reactions Analysis

The conversion of a synthetic testosterone derivative, cyproterone acetate, by CYP106A2 under in vitro and in vivo conditions has been demonstrated . The product was characterized as 15β-hydroxycyproterone acetate, the main human metabolite .


Physical And Chemical Properties Analysis

15beta-Hydroxy Cyproterone Acetate has a molecular weight of 432.94 . More detailed physical and chemical properties can be obtained from specific laboratory tests.

Mechanism of Action

15beta-Hydroxy Cyproterone Acetate is an antiandrogen. It suppresses the actions of testosterone (and its metabolite dihydrotestosterone) on tissues by blocking androgen receptors, which prevents androgens from binding to them and suppresses luteinizing hormone (which in turn reduces testosterone levels) .

Safety and Hazards

Cyproterone is classified as a Category 2 carcinogen and is suspected of causing cancer . It is harmful in contact with skin or if inhaled . It is advised not to ingest, inhale, or have dermal contact with the substance .

Future Directions

The successful scale-up of cyproterone acetate conversion from shake flasks to bioreactors, using the CYP106A2 enzyme in a whole-cell system, suggests potential for future industrial applications . The substrate was converted to its main human metabolite, 15β-hydroxycyproterone acetate, a highly interesting drug candidate, due to its retained antiandrogen activity but significantly lower progestogen properties than the mother compound .

properties

IUPAC Name

(1S,2S,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClO4/c1-10(24)22(27)9-18(26)19-12-7-16(23)15-8-17(25)11-6-14(11)21(15,3)13(12)4-5-20(19,22)2/h7-8,11-14,18-19,26-27H,4-6,9H2,1-3H3/t11?,12-,13+,14?,18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLZJMSZETWMPC-POMNVGDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C5CC5[C@]34C)Cl)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857717
Record name (1S,2S,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one

CAS RN

68791-71-9
Record name (1S,2S,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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